4,4'-(1H-Imidazole-1,5-diyl)di(butan-1-ol)
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Overview
Description
4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) is a chemical compound that features an imidazole ring substituted with butanol groups at the 4 and 4’ positions. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, a NHC-copper-catalyzed isocyanide insertion into alcohol can be used to form N-arylformimidate intermediates, which are then cyclized to produce imidazoles .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler imidazole derivative without the butanol groups.
4,5-Dimethylimidazole: An imidazole derivative with methyl groups at the 4 and 5 positions.
2-Phenylimidazole: An imidazole derivative with a phenyl group at the 2 position.
Uniqueness
4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) is unique due to the presence of butanol groups, which enhance its solubility and reactivity compared to simpler imidazole derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89882-46-2 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-[3-(4-hydroxybutyl)imidazol-4-yl]butan-1-ol |
InChI |
InChI=1S/C11H20N2O2/c14-7-3-1-5-11-9-12-10-13(11)6-2-4-8-15/h9-10,14-15H,1-8H2 |
InChI Key |
UAKITDXTJUWDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)CCCCO)CCCCO |
Origin of Product |
United States |
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